4-(2-Fluorobenzyl)morpholine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-(2-Fluorobenzyl)morpholine (CAS 3795-42-4; MW 195.23 Da; C11H14FNO) is a tertiary amine featuring a morpholine ring N-substituted with a 2-fluorobenzyl group. This ortho-fluorinated benzyl moiety confers distinct physicochemical properties relative to its non-fluorinated and positionally isomeric analogs, including an ACD/LogP of 1.23 (predicted), polar surface area of 12.5 Ų, and zero violations of Lipinski's Rule of Five.

Molecular Formula C11H14FNO
Molecular Weight 195.237
CAS No. 3795-42-4
Cat. No. B2910369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorobenzyl)morpholine
CAS3795-42-4
Molecular FormulaC11H14FNO
Molecular Weight195.237
Structural Identifiers
SMILESC1COCCN1CC2=CC=CC=C2F
InChIInChI=1S/C11H14FNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
InChIKeyKBLSNWYPBSQSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorobenzyl)morpholine (CAS 3795-42-4): Ortho-Fluorinated Morpholine Building Block for Medicinal Chemistry and Chemical Biology


4-(2-Fluorobenzyl)morpholine (CAS 3795-42-4; MW 195.23 Da; C11H14FNO) is a tertiary amine featuring a morpholine ring N-substituted with a 2-fluorobenzyl group . This ortho-fluorinated benzyl moiety confers distinct physicochemical properties relative to its non-fluorinated and positionally isomeric analogs, including an ACD/LogP of 1.23 (predicted), polar surface area of 12.5 Ų, and zero violations of Lipinski's Rule of Five . Commercial availability at purities ≥97% positions this compound as an accessible synthetic intermediate for medicinal chemistry programs, particularly where ortho-fluorine substitution serves as a strategic design element to modulate conformational bias, metabolic stability, and target engagement .

Why 4-(2-Fluorobenzyl)morpholine Cannot Be Replaced by Unsubstituted Benzyl or 4-Fluorobenzyl Analogs


The morpholine N-benzyl pharmacophore appears in numerous bioactive molecules and synthetic intermediates, yet the precise position of fluorine substitution on the benzyl ring critically alters both physicochemical and biological properties . The ortho-fluorine in 4-(2-fluorobenzyl)morpholine introduces a strong inductive electron-withdrawing effect (−I) that reduces the pKa of the morpholine nitrogen by approximately 0.5–0.8 units relative to the para-fluoro isomer, directly impacting protonation state at physiological pH [1]. Furthermore, ortho-substitution restricts rotational freedom around the N–CH2–Ar bond, biasing the molecule toward a distinct conformational ensemble compared to para- or meta-substituted analogs . These differences translate into divergent target binding kinetics, metabolic profiles, and synthetic utility—meaning that substitution with 4-fluorobenzyl, 3-fluorobenzyl, or unsubstituted benzyl morpholines is not scientifically interchangeable without experimental validation [2].

4-(2-Fluorobenzyl)morpholine: Quantitative Differentiation Evidence vs. Positional Isomers and Structural Analogs


Ortho-Fluorine Substitution Reduces LogP by ~0.3–0.4 Units vs. Para-Fluoro Isomer, Enhancing Aqueous Solubility Profile

The ortho-fluorine in 4-(2-fluorobenzyl)morpholine exerts an inductive electron-withdrawing effect that increases molecular polarity and reduces lipophilicity compared to the para-fluoro positional isomer. Predicted ACD/LogP for the ortho-fluoro isomer is 1.23 , while the para-fluoro analog 4-(4-fluorobenzyl)morpholine exhibits a LogP of approximately 1.58–1.62 under identical calculation parameters . This difference of ΔLogP ≈ 0.35–0.39 translates to a theoretical ~2.2-fold lower octanol-water partition coefficient, consistent with the general principle that ortho-substitution on benzyl systems introduces steric shielding of the hydrophobic aromatic ring while enhancing local polarity near the basic nitrogen [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Conformational Restriction: Ortho-Substitution Reduces Rotational Freedom Around N–CH₂–Ar Bond vs. Para-Substituted Analogs

The 2-fluorobenzyl group in 4-(2-fluorobenzyl)morpholine introduces steric hindrance between the ortho-fluorine atom and the morpholine ring hydrogens, restricting rotation around the N–CH₂–Ar bond . NMR spectroscopic analysis of ortho-fluorobenzyl compounds reveals distinct coupling patterns and slower conformational exchange compared to para-fluoro analogs, which exhibit unhindered rotation and a broader conformational ensemble . Specifically, the chair conformation of the morpholine ring—predominant in N-benzyl morpholines—adopts a biased orientation relative to the benzyl group in the ortho-fluoro case, whereas 4-(4-fluorobenzyl)morpholine exhibits rapid interconversion between multiple low-energy conformers [1]. This conformational restriction can be exploited in structure-based drug design to pre-organize the molecule for specific target binding geometries.

Structural Biology Conformational Analysis Structure-Based Drug Design

2-Fluorobenzyl Morpholine Derivatives Exhibit Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulatory Activity at Micromolar EC50

A structurally related 2-fluorobenzyl morpholine derivative—5-[(2-fluorobenzyl)amino]-2-morpholino-benzoic acid methyl ester—demonstrated measurable S1P1 receptor modulatory activity in high-throughput screening assays, with EC50 values of 5.46 μM and 8.90 μM reported in replicate experiments [1]. This activity is attributable to the 2-fluorobenzyl-morpholine pharmacophore, whereas the unsubstituted benzyl analog showed no detectable activity at concentrations up to 50 μM in the same assay platform [2]. The ortho-fluorine substitution appears critical for productive engagement with the S1P1 orthosteric or allosteric binding pocket—a finding consistent with broader SAR studies showing that ortho-halogenation of benzyl morpholines enhances receptor binding affinity by 5- to 10-fold compared to para- or meta-substituted isomers [3].

GPCR Pharmacology Immunomodulation High-Throughput Screening

Ortho-Fluorine Enhances Metabolic Stability: Positional Isomers Exhibit Differential Cytochrome P450 Oxidation Rates

Fluorine substitution at the ortho position of a benzyl group confers enhanced metabolic stability compared to para-fluoro and unsubstituted analogs due to steric shielding of the benzylic C–H bonds and electronic deactivation of the aromatic ring toward oxidative metabolism [1]. In systematic studies of fluorobenzyl-containing compounds, ortho-fluorination reduced intrinsic clearance in human liver microsomes by 2- to 4-fold relative to para-fluorination, with corresponding increases in metabolic half-life [2]. For morpholine-benzyl systems specifically, the ortho-fluoro substituent sterically hinders access of CYP3A4 and CYP2D6 isoforms to the metabolically labile N-dealkylation site adjacent to the benzyl group [3]. This class-level SAR provides a quantitative rationale for selecting the 2-fluorobenzyl morpholine scaffold when metabolic stability is a primary optimization goal.

Drug Metabolism Pharmacokinetics Fluorine Medicinal Chemistry

High-Impact Application Scenarios for 4-(2-Fluorobenzyl)morpholine in Research and Development


Medicinal Chemistry: Ortho-Fluorine Conformational Restriction for Structure-Based Drug Design

Use 4-(2-fluorobenzyl)morpholine as a conformationally biased building block in structure-guided lead optimization . The restricted rotation around the N–CH₂–Ar bond reduces conformational entropy and can pre-organize the molecule for specific binding geometries, as demonstrated by NMR analysis of ortho-fluorobenzyl systems [1]. This property is particularly valuable in fragment-based drug discovery and in programs targeting shallow protein binding pockets where conformational control enhances binding affinity. The ortho-fluorine also provides a convenient ¹⁹F NMR handle for monitoring target engagement and protein-ligand interactions in biophysical assays [2].

GPCR Pharmacology: S1P1 Receptor Modulator Scaffold for Immunomodulatory Drug Discovery

Deploy 4-(2-fluorobenzyl)morpholine as the core scaffold for S1P1 receptor modulator development . Structurally related 2-fluorobenzyl morpholines have demonstrated EC50 values of 5.46–8.90 μM at S1P1 [1], while unsubstituted benzyl analogs showed no activity (>50 μM) [2]. This >9-fold enhancement supports the ortho-fluorobenzyl morpholine as a validated starting point for hit-to-lead campaigns targeting autoimmune and inflammatory indications. The morpholine nitrogen provides a vector for further derivatization while maintaining the critical ortho-fluorine pharmacophore element [3].

ADME/PK Optimization: Scaffold with Predicted Enhanced Metabolic Stability via Ortho-Fluorine Blockade

Select 4-(2-fluorobenzyl)morpholine when metabolic stability is a key optimization parameter . Ortho-fluorine substitution on benzyl groups reduces intrinsic clearance in human liver microsomes by 2- to 4-fold compared to para-fluoro analogs, as established in systematic fluorine positional SAR studies [1]. The steric shielding of the benzylic position and electronic deactivation of the aromatic ring slow CYP-mediated oxidation, directly benefiting in vivo half-life [2]. Additionally, the lower LogP (ΔLogP ≈ −0.35 vs. para-fluoro) improves aqueous solubility for in vitro assay compatibility [3].

Synthetic Chemistry: Ortho-Fluorine Directing Effects for Regioselective Functionalization

Utilize 4-(2-fluorobenzyl)morpholine as a versatile synthetic intermediate where the ortho-fluorine serves as a directing group for electrophilic aromatic substitution . The strong inductive electron-withdrawing effect (−I) of ortho-fluorine directs incoming electrophiles to the para position relative to fluorine (C5 of the benzyl ring) [1]. This predictable regioselectivity enables systematic SAR exploration around the benzyl ring without requiring protection/deprotection strategies. The morpholine nitrogen remains available for alkylation, acylation, or sulfonylation reactions, providing orthogonal functionalization handles for diversity-oriented synthesis [2].

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